molecular formula C12Br2F10Sn B14735124 Stannane, dibromobis(pentafluorophenyl)- CAS No. 5375-99-5

Stannane, dibromobis(pentafluorophenyl)-

Cat. No.: B14735124
CAS No.: 5375-99-5
M. Wt: 612.63 g/mol
InChI Key: PMDROAZDYBXXRB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, dibromobis(pentafluorophenyl)- (CAS 19127-36-7) is an organotin compound with the molecular formula C₁₂H₄Br₂F₁₀Sn. Its structure comprises a central tin atom bonded to two bromine atoms and two pentafluorophenyl (C₆F₅) groups (Figure 1). The pentafluorophenyl substituents introduce strong electron-withdrawing effects, while the bromine atoms contribute to its reactivity and stability . This compound is synthesized for applications in catalysis, materials science, and as a precursor for hypercoordinated tin complexes .

Properties

CAS No.

5375-99-5

Molecular Formula

C12Br2F10Sn

Molecular Weight

612.63 g/mol

IUPAC Name

dibromo-bis(2,3,4,5,6-pentafluorophenyl)stannane

InChI

InChI=1S/2C6F5.2BrH.Sn/c2*7-2-1-3(8)5(10)6(11)4(2)9;;;/h;;2*1H;/q;;;;+2/p-2

InChI Key

PMDROAZDYBXXRB-UHFFFAOYSA-L

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(Br)Br)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, dibromobis(pentafluorophenyl)- typically involves the reaction of pentafluorophenylmagnesium bromide with tin(IV) bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure complete reaction and to avoid side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the preparation of pentafluorophenylmagnesium bromide and its subsequent reaction with tin(IV) bromide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Stannane, dibromobis(pentafluorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with stannane, dibromobis(pentafluorophenyl)- include Grignard reagents, organolithium compounds, and various nucleophiles. Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organotin compounds with different functional groups .

Scientific Research Applications

Stannane, dibromobis(pentafluorophenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of stannane, dibromobis(pentafluorophenyl)- involves its ability to act as a Lewis acid, facilitating various chemical reactions. The tin center can coordinate with electron-rich species, promoting bond formation and cleavage. The presence of pentafluorophenyl groups enhances its reactivity by stabilizing the tin center and providing electron-withdrawing effects .

Comparison with Similar Compounds

Molecular Structure Highlights :

  • Coordination Geometry : The tin center adopts a tetrahedral geometry, with bond lengths and angles optimized via DFT methods (PBE0-GD3BJ and M05-2X) .
  • Electron Distribution : The electronegative fluorine atoms stabilize the tin center, reducing susceptibility to oxidation.

Comparison with Similar Organotin Compounds

Structural and Functional Group Variations

The following table compares stannane, dibromobis(pentafluorophenyl)- with structurally related organotin compounds:

Compound Name Molecular Formula Substituents CAS Number Key Properties
Stannane, dibromobis(pentafluorophenyl)- C₁₂H₄Br₂F₁₀Sn 2 Br, 2 C₆F₅ 19127-36-7 High thermal stability, hypercoordinated
Stannane, dichlorobis(phenylmethyl)- C₁₄H₁₄Cl₂Sn 2 Cl, 2 benzyl (C₆H₅CH₂) 3002-01-5 Moderate stability, used in organometallic synthesis
Stannane, tributylfluoro- (polymer) (C₄H₉)₃SnF 3 butyl, 1 F 27615-98-1 Polymeric structure, fluorinated chains enhance hydrophobicity
Stannane, iodotrisobutyl- C₁₂H₂₇ISn 3 isobutyl, 1 I 6031-48-7 Volatile, decomposes above -40°C
Tetrabutylammonium difluorotriphenylstannate C₂₈H₃₈F₂NSn⁻ 3 C₆H₅, 2 F, ammonium salt N/A Ionic structure, used in fluorination reactions

Thermal and Stability Properties

  • Thermal Stability: The pentafluorophenyl groups in stannane, dibromobis(pentafluorophenyl)- enhance thermal stability by promoting intermolecular Ar-ArF interactions, increasing glass transition temperatures (Tg) compared to non-fluorinated analogs (e.g., dichlorobis(phenylmethyl)-stannane) . In contrast, tributylfluoro-stannane polymers exhibit lower stability due to flexible alkyl chains .
  • Decomposition Pathways :

    • Hypercoordinated stannanes, including the target compound, show slower decomposition in solution due to stabilized tin centers .
    • Iodotrisobutyl-stannane decomposes rapidly above -40°C, releasing HI gas .

Spectroscopic and Computational Insights

  • ¹¹⁹Sn NMR Chemical Shifts :
    • The target compound exhibits a downfield shift (δ ~200 ppm) compared to dichlorobis(phenylmethyl)-stannane (δ ~150 ppm), reflecting increased electron withdrawal by C₆F₅ groups .
  • DFT Studies :
    • PBE0-GD3BJ calculations predict bond lengths within 2% error of experimental data, validating its tetrahedral geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.